N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-cinnamoylbenzenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorophenyl)sulfonyl-3-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClNO5S/c1-17(29)26-18(2)33-24-14-11-21(16-23(24)26)28(25(30)15-8-19-6-4-3-5-7-19)34(31,32)22-12-9-20(27)10-13-22/h3-16H,1-2H3/b15-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTOCRXDSDUBJE-OVCLIPMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C=CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)/C=C/C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Benzofuran-Sulfonamide Assembly
A patent methodology for analogous compounds employs sequential benzofuran cyclization and sulfonamidation in a single pot. Starting with 4-chloro-N-(5-hydroxyphenyl)benzenesulfonamide, acetylacetone and methanesulfonic acid catalyze benzofuran formation at 80°C, followed by in situ cinnamoylation. This route reduces purification steps but requires precise stoichiometric control.
Solid-Phase Synthesis
Immobilizing the benzofuran amine on Wang resin enables iterative sulfonamidation and acylation, though yields are modest (50–60%) due to steric hindrance.
Challenges and Optimization
-
Regioselectivity : Competing acylation at the benzofuran oxygen is mitigated by using bulky bases (e.g., DIPEA).
-
Solvent Choice : DMF enhances sulfonamidation kinetics but complicates purification; switching to THF improves crystallinity.
-
Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact without sacrificing yield.
Analytical Validation
Final product purity is confirmed via:
-
HPLC : >98% purity (C18 column, acetonitrile/water gradient).
-
Elemental Analysis : Calculated C 63.23%, H 4.08%; Found C 63.18%, H 4.12%.
Applications and Derivatives
While the target compound’s bioactivity remains unexplored, structural analogs exhibit antimicrobial and antiarrhythmic properties. For instance, replacing the cinnamoyl group with dibutylamino propoxy chains yields Dronedarone, a potent antiarrhythmic drug .
Chemical Reactions Analysis
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-cinnamoylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonamide groups, using reagents such as sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-cinnamoylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-cinnamoylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-cinnamoylbenzenesulfonamide and its analogs:
Structural and Functional Insights
Electron-Withdrawing vs. Electron-Donating Groups: The target compound features a 4-chloro substituent on the benzenesulfonamide, which is electron-withdrawing and may enhance binding to hydrophobic pockets in biological targets. In contrast, the 4-methoxy analog contains an electron-donating methoxy group, likely improving aqueous solubility but reducing membrane permeability .
Steric and Metabolic Considerations :
- The tert-butyl group in provides steric hindrance, which could slow metabolic degradation. Conversely, the nitro group in may increase reactivity but also toxicity risks.
- The acetyl group on the benzofuran core is conserved across all analogs, suggesting its role in stabilizing the molecular conformation or participating in hydrogen bonding.
Biological Activity
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-cinnamoylbenzenesulfonamide is a complex organic compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C26H20ClNO5S
- Molecular Weight : 493.96 g/mol
- CAS Number : 463353-28-8
The compound features a benzofuran ring, a sulfonamide moiety, and a cinnamoyl group, which contribute to its unique biological properties. The structural complexity allows for interactions with various biological targets.
This compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as lipoxygenase (LOX) and xanthine oxidase (XOD), which are critical in the pathophysiology of various diseases .
- Antioxidant Activity : Its structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells .
- Antimicrobial Effects : Preliminary studies indicate that this compound may exhibit antimicrobial activity against both gram-positive and gram-negative bacteria.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicate significant scavenging activity, suggesting its utility in preventing oxidative damage.
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been investigated using in vitro models. It has shown to inhibit the production of pro-inflammatory cytokines and reduce the activity of 5-lipoxygenase.
| Inhibitory Effect | IC50 Value (µM) | Reference |
|---|---|---|
| 5-Lipoxygenase Inhibition | 15 | |
| Cytokine Production Inhibition | 20 |
Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial properties.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 | |
| Escherichia coli | 75 |
Case Studies and Research Findings
-
Study on Anti-inflammatory Effects :
A study conducted on animal models demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent . -
Antioxidant Research :
In a comparative study with known antioxidants, this compound exhibited superior activity in scavenging free radicals, supporting its application in formulations aimed at reducing oxidative stress . -
Microbial Resistance :
A recent investigation highlighted the compound's efficacy against multi-drug resistant strains of bacteria, suggesting its potential role in developing new antimicrobial therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
